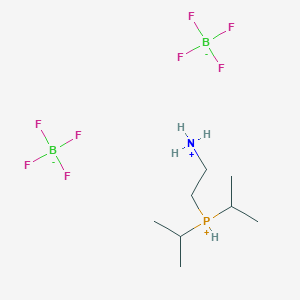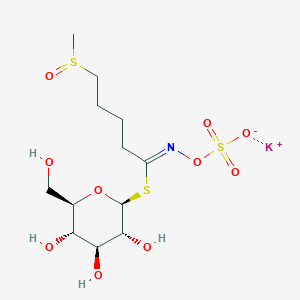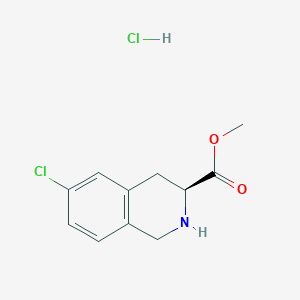
3-(2,4-Difluorophenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorophenyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
. This reaction is carried out under photochemical conditions to form the azetidine ring. Another method involves the DABCO-catalyzed [2+2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .
Industrial Production Methods
Industrial production methods for 3-(2,4-Difluorophenyl)azetidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
3-(2,4-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can lead to the formation of substituted azetidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include azetidinones, substituted azetidines, and various functionalized derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
3-(2,4-Difluorophenyl)azetidine has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,4-Difluorophenyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and exert pharmacological effects .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the difluorophenyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Uniqueness
3-(2,4-Difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties.
属性
IUPAC Name |
3-(2,4-difluorophenyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJPDAABEONVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)




![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![fluorophenyl)methyl]amine](/img/structure/B6338504.png)




